molecular formula C6H4BrNO3 B1445388 4-Bromo-3-hydroxypicolinic acid CAS No. 349471-65-4

4-Bromo-3-hydroxypicolinic acid

Cat. No. B1445388
CAS RN: 349471-65-4
M. Wt: 218 g/mol
InChI Key: HTNFRWNPQNKTAU-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of borinic acids, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of pinacol boronic esters is one of the methods used .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-hydroxypicolinic acid has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr. The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making α-bromination possible .

Scientific Research Applications

Matrix Material for MALDI-MS

4-Bromo-3-hydroxypicolinic acid: is used as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) based mass spectrometry (MS). This technique is crucial for the analysis of large biomolecules and quantification of oligonucleotides . The compound helps in absorbing the laser energy and aids in the desorption and ionization of the sample to be analyzed.

Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids

The compound serves as an intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids . These are synthesized from furfural through a series of chemical steps including cyano-amination, ammonium salt formation, and bromination-rearrangement . These acids have various applications in organic synthesis and pharmaceutical research.

Early Discovery Research

4-Bromo-3-hydroxypicolinic acid: is provided to early discovery researchers as part of a collection of unique chemicals. It’s used in the initial stages of drug discovery and development to identify potential drug candidates .

Safety And Hazards

The safety data sheet for a related compound, 3-Hydroxypicolinic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

4-bromo-3-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFRWNPQNKTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-hydroxypicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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